molecular formula C27H46ClNO4 B8055528 (R)-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium,monochloride

(R)-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium,monochloride

Cat. No.: B8055528
M. Wt: 484.1 g/mol
InChI Key: RMLLFLPIJLXQGA-NWALNVDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium, monochloride is a complex organic compound. It is a derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is notable for its involvement in various biochemical pathways, particularly those related to inflammation and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium, monochloride typically involves the esterification of arachidonic acid with a suitable alcohol, followed by the introduction of the trimethylammonium group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The final step involves the quaternization of the amine group with methyl chloride to form the monochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxy and epoxy derivatives, which are significant in biochemical pathways .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, it is used to study cellular signaling pathways, particularly those involving inflammation and immune responses. It serves as a model compound for understanding the metabolism of polyunsaturated fatty acids .

Medicine

Medically, derivatives of this compound are investigated for their potential anti-inflammatory and anti-cancer properties. They are also studied for their role in cardiovascular health .

Industry

In the industrial sector, this compound is used in the production of specialized lubricants and as an additive in cosmetic formulations due to its emollient properties .

Mechanism of Action

The mechanism of action of ®-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium, monochloride involves its interaction with cellular membranes and enzymes. It modulates the activity of enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid. This modulation affects the production of various eicosanoids, which are signaling molecules that play crucial roles in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-3-carboxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)-N,N,N-trimethylpropan-1-aminium, monochloride apart is its specific structure that allows for unique interactions with cellular components, leading to distinct biological effects. Its trimethylammonium group enhances its solubility and bioavailability, making it a valuable compound for both research and industrial applications .

Properties

IUPAC Name

[(2R)-3-carboxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3;1H/b10-9-,13-12-,16-15-,19-18-;/t25-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLLFLPIJLXQGA-NWALNVDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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